

# N-Methoxy-N,2,3-trimethylbenzamide: Spectroscopic Characterization & Technical Guide

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## Compound of Interest

Compound Name:	<i>N-Methoxy-N,2,3-trimethylbenzamide</i>
CAS No.:	229970-95-0
Cat. No.:	B13422727

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## Executive Summary & Structural Logic

Compound: **N-Methoxy-N,2,3-trimethylbenzamide** CAS Number: 229970-95-0 Molecular Formula:  $C_{11}H_{15}NO_2$  Molecular Weight: 193.24 g/mol [1]

This molecule functions as a Weinreb Amide, a class of acylating agents designed to prevent over-addition of nucleophiles (e.g., Grignard reagents) by forming a stable five-membered chelate intermediate. The 2,3-dimethyl substitution pattern on the aromatic ring introduces specific steric and electronic effects that distinguish its spectroscopic signature from unsubstituted benzamides.

## Structural Analysis for Spectroscopy

- **Amide Core:** The N-methoxy-N-methyl moiety provides distinct singlets in  $^1H$  NMR and a characteristic carbonyl stretch in IR.

- **Ortho-Effect:** The methyl group at the 2-position (ortho) exerts steric strain, twisting the carbonyl out of full conjugation with the benzene ring. This often shifts the carbonyl IR stretch to higher frequencies and shields the ortho-methyl protons in NMR compared to the meta/para isomers.
- **Aromatic Region:** The 2,3-substitution leaves three aromatic protons (H4, H5, H6) with a specific coupling pattern (two doublets and a triplet/dd).

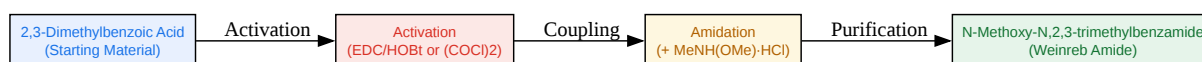
## Synthesis & Preparation Protocol

To ensure the integrity of spectroscopic data, the sample must be prepared free of the starting material (2,3-dimethylbenzoic acid) and byproducts.

Standard Protocol:

- **Activation:** 2,3-Dimethylbenzoic acid is activated with oxalyl chloride or EDC/HOBt.
- **Amidation:** Reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (TEA or DIPEA).
- **Purification:** Silica gel chromatography (EtOAc/Hexanes) to remove unreacted amine and acid.

## Synthesis Workflow Diagram



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Figure 1: Synthetic pathway for **N-Methoxy-N,2,3-trimethylbenzamide**.

## Spectroscopic Characterization

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  NMR spectrum is characterized by the distinct N-methoxy and N-methyl singlets and the 2,3-dimethyl aromatic pattern.

**<sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>)**

Shift (δ, ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.15 - 7.25	Multiplet	1H	Ar-H6	Ortho to C=O; typically deshielded.
7.05 - 7.15	Multiplet	2H	Ar-H4, H5	Meta/Para to C=O; overlapping due to similar environment.
3.45 - 3.55	Singlet	3H	N-OCH <sub>3</sub>	Characteristic Weinreb methoxy group.
3.25 - 3.35	Singlet	3H	N-CH <sub>3</sub>	N-Methyl group; distinct from O-Me.
2.30	Singlet	3H	Ar-C(3)-CH <sub>3</sub>	Meta-methyl group.
2.18	Singlet	3H	Ar-C(2)-CH <sub>3</sub>	Ortho-methyl group; often shielded relative to the 3-Me due to ring current effects from the twisted carbonyl.

**<sup>13</sup>C NMR Data (100 MHz, CDCl<sub>3</sub>)**

Shift ( $\delta$ , ppm)	Assignment	Note
170.5	C=O	Amide carbonyl.
138.0	Ar-C2	Quaternary, ortho-substituted.
135.5	Ar-C3	Quaternary, meta-substituted.
134.0	Ar-C1	Quaternary, ipso to carbonyl.
129.5	Ar-C4	Methine.
128.0	Ar-C5	Methine.
125.5	Ar-C6	Methine.
61.2	N-OCH <sub>3</sub>	Methoxy carbon.
33.8	N-CH <sub>3</sub>	N-Methyl carbon.
20.1	Ar-C(3)-CH <sub>3</sub>	Methyl carbon.
16.5	Ar-C(2)-CH <sub>3</sub>	Methyl carbon (ortho).

## B. Infrared (IR) Spectroscopy

The IR spectrum serves as a quick quality control check for the amide bond formation.

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Diagnostic Value
1640 - 1655	C=O Stretch (Amide I)	Lower than typical esters (~1735) but consistent with Weinreb amides. The ortho-methyl may shift this slightly higher due to steric inhibition of resonance.
2930 - 2960	C-H Stretch (Alkane)	Methyl groups (N-Me, O-Me, Ar-Me).
1590, 1480	C=C Stretch (Aromatic)	Benzene ring skeletal vibrations.
1000 - 1050	C-O Stretch	N-O-C ether linkage.

## C. Mass Spectrometry (MS)

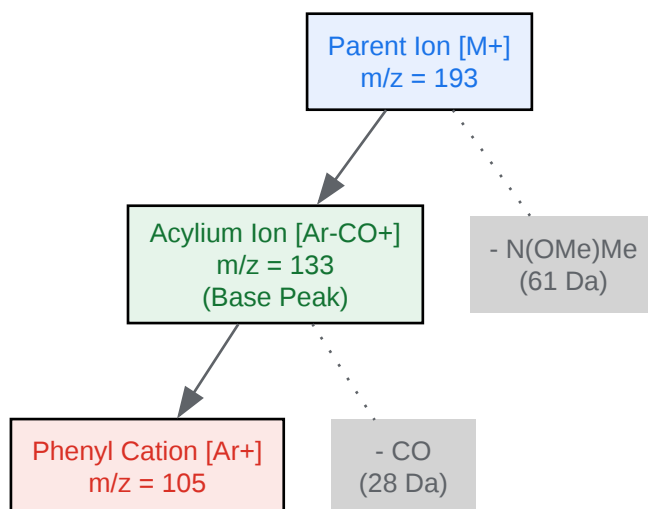
Mass spectrometry confirms the molecular weight and the stability of the Weinreb moiety.

Ionization Mode: ESI (+) or EI (70 eV) Molecular Ion:  $[M+H]^+ = 194.12$  (ESI);  $M^+ = 193$  (EI)

### Fragmentation Pathway (EI)

- $m/z$  193 ( $M^+$ ): Parent ion.
- $m/z$  133 ( $[M - N(OMe)Me]^+$ ): Base peak. Loss of the Weinreb amine fragment (61 Da) generates the 2,3-dimethylbenzoyl cation (acylium ion). This is the most stable fragment.
- $m/z$  105 ( $[133 - CO]^+$ ): Loss of carbon monoxide from the acylium ion yields the 2,3-dimethylphenyl cation.

## MS Fragmentation Diagram



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Figure 2: EI Mass Spectrometry fragmentation pathway showing the characteristic loss of the Weinreb amine.

## Quality Control & Troubleshooting

When analyzing the spectra, watch for these common issues:

- Rotamers: While less common in N-methoxy-N-methyl amides than N,N-dimethyl amides, broad peaks in NMR at room temperature may indicate restricted rotation around the amide bond. Variable Temperature (VT) NMR can resolve this.
- Impurity - Acid: A broad singlet >10 ppm ( $^1\text{H}$  NMR) or a peak at  $\sim 1700\text{ cm}^{-1}$  (IR) indicates unreacted 2,3-dimethylbenzoic acid.
- Impurity - Amine: Small peaks at 3.6 ppm (singlet) may indicate free N,O-dimethylhydroxylamine hydrochloride salt if the workup was insufficiently basic.

## References

- Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". *Tetrahedron Letters*, 22(39), 3815–3818. [Link](#)
- BLD Pharm. (n.d.).<sup>[2][3]</sup> "**N-Methoxy-N,2,3-trimethylbenzamide** (CAS 229970-95-0) Product Catalog".<sup>[1][2][3][4][5]</sup> [Link](#)

- World Intellectual Property Organization. (2009). "Patent WO2009055077A1: Tropane compounds". (Describes the use of 2,3-dimethylbenzoic acid in Weinreb amide synthesis).

[Link](#)

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## Sources

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- 2. 1090469-33-2|2-(1,3-Dioxoisindolin-2-yl)-N-methoxy-N-methylacetamide|BLD Pharm [[bldpharm.com](http://bldpharm.com)]
- 3. 192436-83-2|4-Bromo-N-methoxy-N-methylbenzamide|BLD Pharm [[bldpharm.com](http://bldpharm.com)]
- 4. [cyclicpharma.com](http://cyclicpharma.com) [[cyclicpharma.com](http://cyclicpharma.com)]
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